(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid pinacol ester
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Overview
Description
3,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a boron-containing dioxaborolane ring attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves the formation of the indole core followed by the introduction of the dioxaborolane moiety. One common method involves the cyclization of a suitable precursor to form the indole ring, followed by a borylation reaction to introduce the dioxaborolane group. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the borylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dioxaborolane group can participate in substitution reactions, often facilitated by palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole core.
Scientific Research Applications
3,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The indole core can interact with biological receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole
- 3,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2-thione
Uniqueness
What sets 3,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one apart from similar compounds is its specific combination of the indole core and the dioxaborolane group. This unique structure allows it to participate in a wide range of chemical reactions and makes it particularly useful in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C16H22BNO3 |
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Molecular Weight |
287.2 g/mol |
IUPAC Name |
3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C16H22BNO3/c1-14(2)11-9-10(7-8-12(11)18-13(14)19)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3,(H,18,19) |
InChI Key |
LXMBGAJEMKGVDR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3(C)C |
Origin of Product |
United States |
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